molecular formula C6H8N4O4S B14560799 6-Amino-N-methyl-5-nitropyridine-3-sulfonamide CAS No. 62009-24-9

6-Amino-N-methyl-5-nitropyridine-3-sulfonamide

Cat. No.: B14560799
CAS No.: 62009-24-9
M. Wt: 232.22 g/mol
InChI Key: NKNHPPSYSOATEJ-UHFFFAOYSA-N
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Description

6-Amino-N-methyl-5-nitropyridine-3-sulfonamide is a heterocyclic organic compound that contains a pyridine ring substituted with amino, methyl, nitro, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-methyl-5-nitropyridine-3-sulfonamide typically involves the nitration of a pyridine derivative followed by sulfonation and amination steps. One common route involves the nitration of 3-pyridinesulfonamide to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-methyl-5-nitropyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 6-Amino-N-methyl-5-aminopyridine-3-sulfonamide.

Scientific Research Applications

6-Amino-N-methyl-5-nitropyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-N-methyl-5-nitropyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways.

Properties

CAS No.

62009-24-9

Molecular Formula

C6H8N4O4S

Molecular Weight

232.22 g/mol

IUPAC Name

6-amino-N-methyl-5-nitropyridine-3-sulfonamide

InChI

InChI=1S/C6H8N4O4S/c1-8-15(13,14)4-2-5(10(11)12)6(7)9-3-4/h2-3,8H,1H3,(H2,7,9)

InChI Key

NKNHPPSYSOATEJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-]

Origin of Product

United States

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